Nebramine
Overview
Description
Nebramine, also known as 2-Deoxy-4-O-(2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl)-D-streptamine, is a compound with the molecular formula C12H26N4O5 . It is a member of the Tobramycin family .
Synthesis Analysis
The synthesis of this compound has been explored in several studies. For instance, a study reported the development of a this compound-cyclam conjugate, which was found to potentiate β-lactam antibiotics against P. aeruginosa . Another study developed trimeric tobramycin and this compound-based outer membrane permeabilizers presented on a central 1,3,5-triazine framework .
Molecular Structure Analysis
This compound has a molecular weight of 306.36 . The molecule contains a total of 48 bonds, including 22 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 4 primary amines (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .
Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 540.1±50.0 °C at 760 mmHg, and a flash point of 280.5±30.1 °C . It has 9 H bond acceptors, 11 H bond donors, 3 freely rotating bonds, and a polar surface area of 183 Ų .
Scientific Research Applications
Antibiotic Development
Nebramine, as part of the aminoglycoside antibiotics, has been utilized in developing novel antibiotics. A study by Liang et al. (2005) synthesized a series of bivalent aminoglycoside antibiotics using this compound pharmacophores. These compounds showed significant in vitro activity against various bacterial strains, including drug-resistant strains of Pseudomonas aeruginosa. One of the notable compounds, OPT-11, demonstrated an ED(50) of ≤5mg/kg in a Staphylococcus aureus mouse protection model, indicating its potential as a potent antibiotic agent (Liang et al., 2005).
Antimicrobial Cationic Amphiphiles
Berkov-Zrihen et al. (2015) reported on the development of cationic amphiphiles derived from this compound. These amphiphiles interfere with bacterial membranes and show marked antimicrobial activity. One of the this compound derivatives demonstrated effectiveness against various bacterial strains and was significantly more potent than other clinically used antibiotics, suggesting its potential in novel antimicrobial therapies (Berkov-Zrihen et al., 2015).
Antifungal Applications
Benhamou et al. (2016) explored the use of imidazole-decorated cationic amphiphiles derived from this compound for antifungal applications. Their research found potent antifungal activity against Candida glabrata and Candida albicans, with low toxicity to mammalian cells. This suggests the potential of this compound-based compounds in developing safer and more effective antifungal drugs (Benhamou et al., 2016).
Mechanism of Action
Target of Action
Nebramine, also known as 3’-Deoxyneamine, is a complex compound with a molecular formula of C12H26N4O5 The primary targets of this compound are not explicitly mentioned in the available resources
Biochemical Pathways
This compound is involved in the biosynthesis of Neomycin, Kanamycin, and Gentamicin . These are aminoglycoside antibiotics that inhibit protein synthesis in bacteria, leading to their death.
Pharmacokinetics
Its solubility in water is slightly sonicated , which might influence its bioavailability. Further pharmacokinetic studies are needed to understand these properties better.
Result of Action
It is known to be a degradation product of the antibiotic Tobramycin , suggesting it might have similar antibacterial properties.
Safety and Hazards
Future Directions
The development of Nebramine-based hybrids is a promising approach to resuscitate the activity of partner antibiotics against multidrug-resistant Gram-negative bacteria . The use of this compound as an adjuvant for treating infections caused by P. aeruginosa strains that utilize multiple mechanisms of resistance is also being explored .
Biochemical Analysis
Biochemical Properties
Nebramine plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with aminoglycoside-modifying enzymes, which can alter its structure and function. These interactions are crucial as they can influence the efficacy and resistance profile of aminoglycoside antibiotics . Additionally, this compound can bind to ribosomal RNA, affecting protein synthesis by inhibiting the translocation step during translation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the synthesis of essential biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as ribosomal RNA and aminoglycoside-modifying enzymes. By binding to ribosomal RNA, this compound inhibits protein synthesis, leading to a bacteriostatic effect. Additionally, its interaction with aminoglycoside-modifying enzymes can result in the acetylation, phosphorylation, or adenylation of the compound, thereby altering its activity and resistance profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can effectively inhibit bacterial growth. At higher doses, toxic effects such as nephrotoxicity and ototoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its degradation and modification. It interacts with enzymes such as aminoglycoside acetyltransferases, phosphotransferases, and nucleotidyltransferases, which can modify its structure and activity. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For instance, this compound can be actively transported into bacterial cells via aminoglycoside transport systems, leading to its accumulation at the site of action .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on ribosomal RNA and protein synthesis. It may also localize to specific organelles, depending on the presence of targeting signals or post-translational modifications. These localizations can influence its activity and function within the cell .
Properties
IUPAC Name |
(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5+,6-,7+,8-,9+,10-,11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLTQZEVUXXSR-RROBTUQGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CN)O)N)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34051-04-2 | |
Record name | Nebramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034051042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.